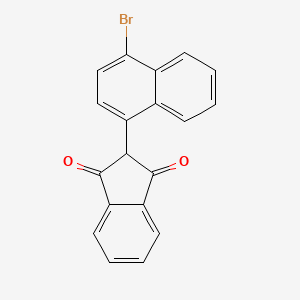
2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione: , also known by its systematic name 1-(4-Bromonaphthalen-1-yl)ethanone , is a chemical compound with the molecular formula C₁₂H₉BrO . It features a naphthalene ring substituted with a bromine atom and a carbonyl group. The compound’s linear structure is as follows:
Structure:C₁₂H₉BrO
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione. One common method involves the acylation of 4-bromonaphthalene using acetic anhydride or acetyl chloride. The reaction proceeds under mild conditions and yields the desired product.
Reaction Conditions: The acylation reaction typically occurs in an organic solvent (such as dichloromethane or toluene) with a Lewis acid catalyst (such as aluminum chloride). After the reaction, purification by chromatography (using petroleum ether/ether as the eluent) provides the compound in reasonable yields.
Industrial Production: While not widely used industrially, this compound can be synthesized on a larger scale using similar methods. its primary applications are in research and development.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Reduction reactions: The carbonyl group may be reduced to an alcohol.
Oxidation reactions: The compound can be oxidized to form a carboxylic acid.
Bromination: N-bromosuccinimide (NBS) or bromine in an inert solvent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Bromination yields 2-(4-bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione.
- Reduction produces the corresponding alcohol.
- Oxidation leads to the carboxylic acid derivative.
Aplicaciones Científicas De Investigación
2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: In the design of functional materials.
Pharmacology: As a potential drug scaffold.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects. Further research is needed to elucidate its precise mechanisms.
Comparación Con Compuestos Similares
While 2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione is unique due to its bromine substitution pattern, similar compounds include other naphthalene derivatives and indene-based molecules.
Propiedades
Fórmula molecular |
C19H11BrO2 |
|---|---|
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
2-(4-bromonaphthalen-1-yl)indene-1,3-dione |
InChI |
InChI=1S/C19H11BrO2/c20-16-10-9-13(11-5-1-2-6-12(11)16)17-18(21)14-7-3-4-8-15(14)19(17)22/h1-10,17H |
Clave InChI |
GLRXUMBYFBHZAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)C3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


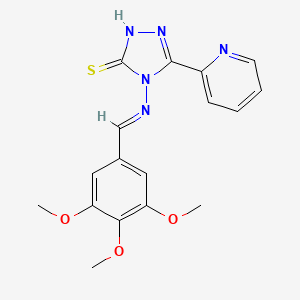

![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B12007088.png)
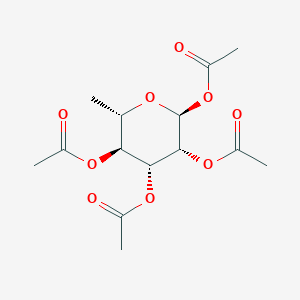

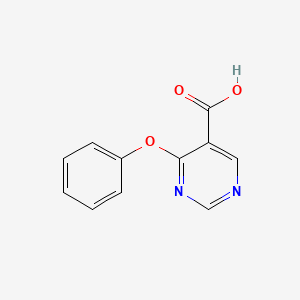
![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12007142.png)
![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)
![[1,3]Thiazolo[5,4-F]quinolin-2-amine](/img/structure/B12007151.png)
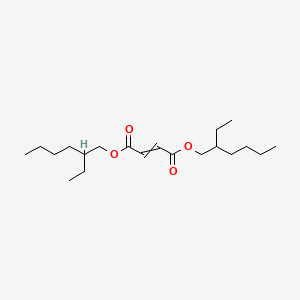
![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B12007174.png)
![2-(1-naphthyl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12007180.png)
![1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
